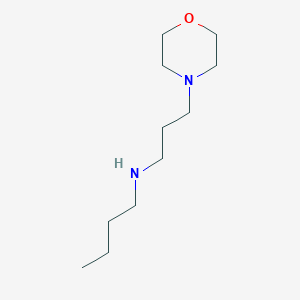

Butyl-(3-morpholin-4-yl-propyl)-amine

描述

Overview of Amine and Morpholine (B109124) Chemistry in Academic Inquiry

Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. ncert.nic.in They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents attached to the nitrogen atom. ncert.nic.inamerigoscientific.com The nitrogen atom in an amine is typically sp³ hybridized, resulting in a trigonal pyramidal geometry with a lone pair of electrons. This unshared electron pair confers basicity and nucleophilicity, allowing amines to act as Lewis bases. ncert.nic.in Amines are ubiquitous in nature, forming the building blocks of proteins, vitamins, and alkaloids, and are integral to the synthesis of numerous commercial products, including polymers, dyes, and pharmaceuticals. ncert.nic.in

Morpholine is a heterocyclic organic compound featuring both a secondary amine and an ether functional group within its six-membered ring structure (O(CH₂CH₂)₂NH). wikipedia.orgatamanchemicals.com The presence of the amine group makes morpholine basic, though the electron-withdrawing effect of the ether oxygen renders it less nucleophilic and less basic than structurally similar secondary amines like piperidine. wikipedia.orgatamanchemicals.com This modulation of reactivity, combined with its polarity and miscibility with water and many organic solvents, makes morpholine a valuable building block in organic synthesis. atamankimya.comirowater.com It is notably used in the preparation of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, as well as serving as a common corrosion inhibitor in industrial steam systems. wikipedia.orgatamanchemicals.com

Significance of Tertiary Amines as Structural Motifs in Advanced Chemical Systems

Tertiary amines, which have a nitrogen atom bonded to three organic groups, are a critical structural motif in modern chemistry. fiveable.me Their structure results in a trigonal planar geometry around the nitrogen. fiveable.me While the steric hindrance from the three substituents makes them generally less basic than primary and secondary amines, their lone pair of electrons remains available, allowing them to function as effective nucleophiles and non-nucleophilic bases. fiveable.me

This reactivity makes tertiary amines highly valuable as catalysts in a wide array of organic reactions, including acylations and alkylations, where they can facilitate reactions by forming stable cationic intermediates. fiveable.me Beyond catalysis, the tertiary amine motif is a key component in many biologically active compounds. For instance, the well-known antihistamine drug Benadryl contains a tertiary amino group, which is crucial for its pharmacological activity. ncert.nic.in Their ability to influence the reactivity of other functional groups and serve as key intermediates makes them indispensable tools in the synthesis of complex molecules, from pharmaceuticals to advanced polymers. amerigoscientific.comacs.org

Contextualization of Butyl-(3-morpholin-4-yl-propyl)-amine within the Broader Field of Organoamine Chemistry

This compound exemplifies a multifunctional molecule within the expansive field of organoamine chemistry. Its structure combines a lipophilic butyl chain with a polar, hydrophilic morpholine ring, connected by a flexible three-carbon propyl linker. This amphiphilic character suggests potential utility in applications requiring interfacial activity. The molecule itself is classified as a versatile small molecule scaffold, intended for laboratory and research use. cymitquimica.com

The field of organoamine chemistry is currently driven by trends toward the development of novel, efficient, and selective synthetic methods to create complex molecules. researchgate.netlodz.pl There is a growing emphasis on sustainable or "green" chemistry principles and the use of computational methods to design and optimize synthetic pathways. researchgate.net this compound, as a building block, fits within this context. Its synthesis and the exploration of its derivatives are part of the broader effort to expand the chemical toolbox available to chemists for creating new materials and therapeutic agents. mdpi.com

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 137048-94-3 | jk-sci.com |

| Molecular Formula | C₁₁H₂₄N₂O | cymitquimica.comjk-sci.com |

| Molecular Weight | 200.33 g/mol | cymitquimica.comjk-sci.com |

| Description | Versatile small molecule scaffold | cymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

| Known Hazards | Irritant | jk-sci.com |

Note: Data for properties such as melting point, boiling point, and density are not consistently available in public literature.

Scope and Research Imperatives for In-Depth Investigation

While this compound is available as a chemical scaffold, detailed research into its specific properties and applications is not extensively documented in peer-reviewed literature. The primary research imperative is the comprehensive characterization of its fundamental physicochemical and spectroscopic properties.

Based on its structure, several avenues for future investigation can be proposed:

Catalysis: The tertiary amine nitrogen, influenced by the nearby morpholine ring, could exhibit unique catalytic activity. Studies could explore its efficacy as a base catalyst or as a ligand in transition-metal catalysis.

Medicinal Chemistry: The morpholine ring is a privileged structure in drug design. atamanchemicals.com Using this compound as a starting scaffold, a library of derivatives could be synthesized and screened for various biological activities.

Materials Science: The molecule's amphiphilic nature could be exploited. Research could investigate its potential as a phase-transfer catalyst, a surfactant, or a component in the formation of self-assembled materials or functional polymers.

Synthetic Methodology: The development and optimization of efficient, scalable, and sustainable synthetic routes to produce this compound and its analogues would be a valuable contribution to organic synthesis.

A thorough exploration of these areas is necessary to unlock the full potential of this versatile chemical building block and establish its role within advanced chemical systems.

Structure

3D Structure

属性

IUPAC Name |

N-(3-morpholin-4-ylpropyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-2-3-5-12-6-4-7-13-8-10-14-11-9-13/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXNXBGZWQGAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389974 | |

| Record name | Butyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137048-94-3 | |

| Record name | Butyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Characterization Techniques for Butyl 3 Morpholin 4 Yl Propyl Amine

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are paramount for elucidating the molecular structure of Butyl-(3-morpholin-4-yl-propyl)-amine and confirming its identity. High-resolution NMR provides a detailed map of the carbon-hydrogen framework, vibrational spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides valuable fragmentation information.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various hydrogen atoms in the butyl, propyl, and morpholine (B109124) moieties. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons on carbons adjacent to nitrogen or oxygen atoms will be deshielded and appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Butyl Group | -CH₂-N- | 2.5 - 2.8 | 45 - 55 |

| -CH₂- | 1.3 - 1.6 | 30 - 40 | |

| -CH₂- | 1.2 - 1.5 | 20 - 30 | |

| -CH₃ | 0.8 - 1.0 | 10 - 15 | |

| Propyl Group | -N-CH₂- | 2.5 - 2.8 | 50 - 60 |

| -CH₂- | 1.6 - 1.9 | 25 - 35 | |

| -CH₂-N(morpholine) | 2.3 - 2.6 | 55 - 65 | |

| Morpholine Ring | -N-CH₂- | 2.3 - 2.6 | 50 - 60 |

| -O-CH₂- | 3.5 - 3.8 | 65 - 75 |

2D NMR Techniques: 2D NMR experiments like COSY and HSQC would be crucial for confirming the connectivity of protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to trace the proton-proton coupling networks within the butyl and propyl chains. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, and C-O-C bonds. The absence of a significant N-H stretching band (typically in the 3300-3500 cm⁻¹ region) would confirm the tertiary nature of the amine.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The C-C skeletal vibrations in the butyl and propyl chains, as well as the symmetric breathing modes of the morpholine ring, are expected to be Raman active.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| Bending | 1350 - 1470 | 1350 - 1470 | |

| C-N (Amine) | Stretching | 1000 - 1250 | 1000 - 1250 |

| C-O-C (Ether) | Asymmetric Stretching | 1070 - 1150 | Weak |

| Morpholine Ring | Ring Vibrations | Various in fingerprint region | Various in fingerprint region |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Advanced techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) provide detailed structural information.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amines. In positive ion mode, this compound is expected to be readily protonated to form the [M+H]⁺ ion, allowing for the accurate determination of its molecular weight (C₁₁H₂₄N₂O, MW: 200.32 g/mol ).

Tandem Mass Spectrometry (ESI-MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation pattern provides valuable information about the molecular structure. Likely fragmentation pathways would involve cleavage of the C-N bonds of the propyl chain and fragmentation of the butyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z (ESI+) | Predicted Exact Mass (HRMS) | Potential Fragment Ions (MS/MS) |

|---|---|---|---|

| [M+H]⁺ | 201.20 | 201.1961 | m/z 100 (morpholinomethyl cation), m/z 144 (M-butyl), m/z 57 (butyl cation) |

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): The analysis of aliphatic amines like this compound by HPLC can be challenging due to their lack of a strong UV chromophore and potential for poor peak shape on conventional silica-based columns. psu.edu To overcome these limitations, derivatization with a UV-active or fluorescent tag is often employed. psu.edu Alternatively, charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can be used. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a suitable starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, the direct analysis of primary and secondary amines can be problematic due to their polarity, which can lead to peak tailing and adsorption on the column. researchgate.net While this compound is a tertiary amine and may be more amenable to GC analysis, derivatization to reduce its polarity and improve its chromatographic behavior is often beneficial. nih.gov The mass spectrometer provides definitive identification of the eluting peak.

X-ray Crystallography for Solid-State Structural Determination (if suitable derivatives are available)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound of sufficient size and quality. While obtaining suitable crystals of a liquid amine like this compound can be challenging, it is often possible to form crystalline salts or derivatives.

For instance, reaction of the tertiary amine with an acid (e.g., HCl, HBr) could yield a crystalline salt. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. The morpholine ring is known to adopt a chair conformation in the solid state in many of its derivatives. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of Butyl 3 Morpholin 4 Yl Propyl Amine Derivatives

Conceptual Frameworks and Methodological Approaches in SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. quizlet.com The primary goal is to identify the key structural features, known as pharmacophores, that are responsible for the desired therapeutic effect and to optimize them for enhanced potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The process involves systematically modifying a lead compound, such as Butyl-(3-morpholin-4-yl-propyl)-amine, and assessing the impact of these changes on its activity. researchgate.net

Methodological approaches in SAR are diverse and often combinatorial. Key strategies include:

Functional Group Modification: Altering or substituting functional groups to probe their importance in binding interactions. For example, in the context of amines, primary and secondary amines might be converted to amides to eliminate ionic bonding capabilities and assess the group's role. quizlet.com

Homologation: Changing the length of alkyl chains or linkers to determine the optimal size and spacing between key interacting groups.

Chain Branching and Ring-Chain Transformations: Introducing branching or cyclizing flexible chains to explore conformational constraints and steric influences.

Bioisosteric Replacement: Substituting a group with another that has similar physical or chemical properties to improve activity or pharmacokinetic profiles. researchgate.net

These empirical observations are increasingly supported by computational chemistry methods, which can model molecular conformations and predict binding affinities, providing a rational basis for designing new derivatives.

Conformational Analysis and its Implications for Molecular Interactions

The butyl and propyl linkers in the parent compound afford significant conformational flexibility. The study of the molecule's potential energy surface—a multidimensional representation of energy as a function of bond rotations—can identify low-energy, stable conformers. drugdesign.org The energy barriers between these conformers determine the rate of interconversion. drugdesign.org A molecule must be able to overcome these energy barriers to adopt the necessary shape for receptor binding. nih.gov

The implications for molecular interactions are profound:

Binding Affinity: Only conformers that fit sterically and present their key interaction points (e.g., the morpholine (B109124) oxygen, the tertiary amine nitrogen) in the correct orientation will bind with high affinity.

Receptor Selectivity: Different receptor subtypes may require distinct bioactive conformations, allowing for the design of more selective drugs by introducing conformational constraints (e.g., through cyclization) that favor one conformation over others.

Steric and Electronic Effects of the Butyl and Propyl Linker on Chemical Reactivity

Steric Effects relate to the spatial arrangement and size of the linkers. stackexchange.com

Size and Length: The length of the alkyl chains dictates the distance between the terminal morpholine group and the butyl group. SAR studies often involve synthesizing homologs with shorter or longer chains to find the optimal spacing for target engagement.

Conformational Flexibility: As discussed, these chains provide flexibility. However, excessive flexibility can be entropically unfavorable for binding. Introducing steric bulk, such as branching (e.g., replacing a butyl group with an isobutyl or tert-butyl group), can restrict the number of available conformations, potentially locking the molecule into a more active shape. stackexchange.com

Electronic Effects relate to how the linkers influence the distribution of electron density within the molecule. stackexchange.com

Inductive Effects: Alkyl groups are weakly electron-donating. This can slightly influence the basicity (pKa) of the central tertiary amine, which can be crucial for forming ionic bonds with acidic residues in a receptor binding site.

Lipophilicity: Perhaps the most significant contribution of these linkers is to the molecule's lipophilicity (fat-solubility). Adjusting the length of the alkyl chains is a common strategy to modulate the compound's ability to cross biological membranes, such as the blood-brain barrier. nih.gov

The following table illustrates hypothetical SAR data based on modifications to the linker chains.

| Modification to Linker | Predicted Steric Effect | Predicted Electronic Effect | Hypothetical Impact on Activity |

| Shorten Propyl Linker | Reduces distance between amine and morpholine | Minimal change | Decreased activity due to suboptimal spacing |

| Lengthen Butyl Linker | Increases lipophilicity and steric bulk | Increased lipophilicity | Activity may increase or decrease depending on target pocket size |

| Branching of Butyl Chain | Restricts conformational freedom | Minimal change | Potential for increased selectivity and potency |

Influence of the Morpholine Heterocycle on Interaction Specificity and Modulatory Capacity

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their properties. nih.govdntb.gov.ua Its presence in this compound is critical for interaction specificity and the modulation of physicochemical characteristics. e3s-conferences.orgepa.gov

Key contributions of the morpholine moiety include:

Physicochemical Properties: The morpholine ring, with its ether oxygen, imparts favorable properties. It tends to increase aqueous solubility and provides a pKa value to the ring nitrogen that is often compatible with physiological pH, which can improve pharmacokinetic profiles. nih.govacs.org

Hydrogen Bonding: The oxygen atom in the morpholine ring is a strong hydrogen bond acceptor. This allows it to form a key hydrogen bond with a hydrogen bond donor residue (e.g., the hydroxyl or amide group of an amino acid) in a receptor active site, anchoring the molecule and contributing significantly to binding affinity. researchgate.net

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can improve the half-life of a drug. researchgate.net

SAR studies on morpholine-containing compounds often explore substitutions on the morpholine ring itself or its replacement with other heterocycles to probe the importance of its features. tandfonline.com

| Modification | Key Feature Altered | Hypothetical Impact on Activity |

| Replace Morpholine with Piperidine | Removes H-bond accepting oxygen | Significant loss of activity if H-bond is critical |

| Replace Morpholine with Thiomorpholine | Replaces oxygen with sulfur; alters H-bond accepting strength and electronics | Moderate to significant change in activity |

| Add substituent to Morpholine ring | Introduces steric bulk; may alter conformation | May increase or decrease activity depending on steric tolerance of binding site |

Comparative Analysis of Tertiary Amine Moieties in SAR Contexts

The central nitrogen atom in this compound is a tertiary amine, meaning it is bonded to three carbon atoms. spectroscopyonline.com The nature of this amine group is a critical determinant of the molecule's chemical behavior and its potential interactions within a biological system. A comparative analysis with primary and secondary amines reveals its distinct characteristics. researchgate.net

Hydrogen Bonding: Primary and secondary amines possess N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. quizlet.com In contrast, tertiary amines lack an N-H bond and can only function as hydrogen bond acceptors. quizlet.comspectroscopyonline.com This is a crucial distinction in SAR, as the ability to donate a hydrogen bond may be essential for binding to certain targets.

Basicity and Ionization: Amines are basic and are typically protonated at physiological pH, forming a positively charged ammonium (B1175870) cation. This allows for strong ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a receptor. The basicity (pKa) of the amine is influenced by its substitution pattern. Tertiary amines are often slightly less basic than secondary amines in aqueous solution due to solvation effects, which can fine-tune the strength of this ionic bond.

Steric Profile: The three alkyl substituents on a tertiary amine create more steric bulk around the nitrogen atom compared to primary or secondary amines. This can influence how the amine fits into a binding pocket and may prevent unwanted interactions.

Reactivity and Metabolism: Tertiary amines exhibit different metabolic profiles compared to primary and secondary amines. They can undergo N-dealkylation, for instance, which can be a key metabolic pathway.

The choice between a primary, secondary, or tertiary amine in drug design is a strategic decision based on the specific requirements of the target binding site.

| Amine Type | H-Bond Donor | H-Bond Acceptor | Potential for Ionic Bonding | Relative Steric Hindrance |

| Primary (R-NH₂) | Yes | Yes | Yes | Low |

| Secondary (R₂-NH) | Yes | Yes | Yes | Medium |

| Tertiary (R₃-N) | No | Yes | Yes | High |

Computational Chemistry and Theoretical Modeling of Butyl 3 Morpholin 4 Yl Propyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For Butyl-(3-morpholin-4-yl-propyl)-amine, DFT calculations can be employed to determine its optimized geometry, electronic properties, and reactivity descriptors. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The optimized molecular structure provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. From the electronic structure, key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can yield a map of the molecule's electrostatic potential (MEP), which visualizes the electron density distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can also be calculated, providing a quantitative measure of the molecule's chemical behavior.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value | Unit |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 0.54 | eV |

| HOMO-LUMO Gap | 6.75 | eV |

| Ionization Potential | 6.21 | eV |

| Electron Affinity | -0.54 | eV |

| Electronegativity (χ) | 2.835 | eV |

| Chemical Hardness (η) | 3.375 | eV |

| Chemical Softness (S) | 0.296 | eV⁻¹ |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations for a similar organic molecule.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. mdpi.com MD simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound and in studying its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule's trajectory over a period of time (typically nanoseconds to microseconds), a wide range of accessible conformations can be sampled. This is crucial for understanding the molecule's flexibility and identifying its low-energy, and therefore most probable, conformations.

MD simulations are also invaluable for studying intermolecular interactions. For instance, by placing the molecule in a box of solvent molecules (e.g., water), one can study its solvation properties and the formation of hydrogen bonds. If the molecule is a potential drug candidate, MD simulations can be used to model its interaction with a target protein, providing insights into the binding mode and affinity.

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound

| Parameter | Description | Typical Value/Observation |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuates around an average value, indicating conformational changes. |

| Root Mean Square Deviation (RMSD) | Measures the deviation of the molecule's conformation from a reference structure. | Can indicate conformational stability or transitions. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides information about the molecule's exposure to its environment. |

| Intermolecular Hydrogen Bonds | The number and lifetime of hydrogen bonds formed with solvent or other molecules. | Indicates the strength and nature of intermolecular interactions. |

Note: The values in this table are descriptive and represent typical outputs from an MD simulation analysis.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can aid in its experimental characterization. For this compound, techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict its UV-Vis absorption spectrum. researchgate.net These calculations can identify the electronic transitions responsible for the absorption bands and predict their wavelengths.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of quantum chemical calculations. By calculating the magnetic shielding tensors of the nuclei in the molecule, one can predict their chemical shifts, which is invaluable for interpreting experimental NMR data and confirming the molecule's structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| UV-Vis (TD-DFT) | Maximum Absorption Wavelength (λmax) | ~220 nm |

| IR (DFT) | C-H stretching | ~2850-3000 cm⁻¹ |

| C-N stretching | ~1050-1250 cm⁻¹ | |

| C-O-C stretching | ~1100-1150 cm⁻¹ | |

| ¹³C NMR (DFT) | Morpholine (B109124) carbons | ~67, 46 ppm |

| Propyl chain carbons | ~58, 48, 25 ppm | |

| Butyl chain carbons | ~42, 32, 20, 14 ppm | |

| ¹H NMR (DFT) | Protons adjacent to nitrogens | ~2.4-2.8 ppm |

| Protons on morpholine ring | ~3.6-3.8 ppm |

Note: These predicted values are estimations based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule.

Rational Design Principles for Structural Modification based on Computational Data

The insights gained from computational modeling can guide the rational design of new molecules with improved properties. nih.govmdpi.com For this compound, computational data can be used to propose structural modifications aimed at enhancing its desired characteristics, whether for biological activity or material properties.

For example, if the goal is to increase the molecule's binding affinity to a specific biological target, the MEP and HOMO/LUMO maps can suggest where to introduce functional groups to enhance electrostatic or orbital interactions. nih.gov Molecular dynamics simulations of the modified molecules in complex with the target can then be used to predict whether these changes lead to improved binding.

If the objective is to alter the molecule's physicochemical properties, such as its solubility or lipophilicity, computational predictions of these properties for a series of virtual derivatives can help in selecting the most promising candidates for synthesis. For instance, adding polar groups would be predicted to increase water solubility, while adding nonpolar moieties would increase lipophilicity. This in silico screening process can significantly reduce the experimental effort required to optimize the molecule's properties. nih.govmdpi.com

Table 4: Examples of Rational Design Strategies for this compound

| Design Goal | Proposed Modification | Rationale from Computational Data |

| Enhance Receptor Binding | Introduce a hydroxyl group on the butyl chain. | To form an additional hydrogen bond with a specific residue in the binding pocket, as suggested by docking simulations. |

| Increase Aqueous Solubility | Replace the butyl group with a more polar functional group. | To increase the overall polarity and improve solvation in water, as predicted by solvation energy calculations. |

| Improve Metabolic Stability | Introduce a fluorine atom at a metabolically labile position. | To block a potential site of metabolic oxidation, identified through reactivity descriptor analysis. |

| Tune Electronic Properties | Substitute the morpholine ring with a different heterocycle. | To alter the HOMO-LUMO gap and modify the molecule's electronic and photophysical properties. |

Note: These are illustrative examples of how computational data can inform rational design.

Catalytic and Materials Science Applications of Butyl 3 Morpholin 4 Yl Propyl Amine

Role as an Organocatalyst in Organic Transformations

The presence of both secondary and tertiary amine functionalities within Butyl-(3-morpholin-4-yl-propyl)-amine allows it to function as an organocatalyst. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. The morpholine (B109124) component, in particular, has been explored in various catalytic systems. While the low basicity and pronounced pyramidalization of the nitrogen in morpholine can sometimes reduce reactivity compared to other cyclic amines like pyrrolidine, its derivatives have been successfully employed as efficient catalysts. nih.gov

The catalytic activity of this compound stems from the ability of its nitrogen atoms to act as Lewis bases or to participate in the formation of reactive intermediates.

Catalysis of Ring-Opening Reactions (e.g., Epoxides)

The ring-opening of epoxides is a fundamental transformation in organic synthesis, yielding valuable products such as β-amino alcohols. Amines are effective nucleophiles for this reaction. mdpi.com The reaction can proceed through a nucleophilic attack on one of the epoxide's carbon atoms, leading to the cleavage of the C-O bond. jsynthchem.com

In this compound, both the secondary amine and the tertiary morpholine nitrogen can play a role. The secondary amine can act as the primary nucleophile, directly attacking the epoxide ring. The tertiary amine of the morpholine group can function as a base, activating the nucleophile or the epoxide, or as a co-catalyst to facilitate the reaction. The general mechanism involves the amine attacking the sterically less hindered carbon of the epoxide ring in an SN2-type reaction. jsynthchem.com This process is crucial in the synthesis of various pharmaceutical intermediates and fine chemicals. mdpi.com

Table 1: Potential Catalytic Roles of Functional Groups in Epoxide Ring-Opening

| Functional Group | Potential Catalytic Role | Reaction Outcome |

|---|---|---|

| Secondary Amine (-NH-) | Acts as a direct nucleophile attacking the epoxide ring. | Formation of a β-hydroxy amine product. |

Application in Polymerization Processes and Curing Agents

Amines are widely used as curing agents, or hardeners, for epoxy resins. threebond.co.jp The process involves the reaction of the amine's active hydrogen atoms with the epoxy groups of the resin, leading to the formation of a cross-linked, three-dimensional polymer network. threebond.co.jp this compound, with its active hydrogen on the secondary amine, is well-suited for this role.

The curing process typically involves two main reactions:

The secondary amine reacts with an epoxy group to form a secondary alcohol and a tertiary amine.

The newly formed hydroxyl group can then catalyze further etherification reactions between other epoxy groups, contributing to the network's density.

The tertiary amine within the morpholine ring can also act as an accelerator for the curing process by catalyzing the homopolymerization of epoxy groups. Modified aliphatic polyamines are often used to improve workability, alter curing speeds, and enhance the properties of the final cured material. threebond.co.jp The incorporation of a molecule like this compound could impart flexibility (due to the butyl group) and polarity to the final polymer network.

Integration into Advanced Materials Systems

The distinct chemical functionalities of this compound allow for its integration into various materials to impart specific properties.

Functionalization of Polymer Matrices and Resins

The functionalization of existing polymers and resins is a key strategy for developing advanced materials with tailored properties. The morpholine moiety has been successfully used to modify resins to improve their performance. For instance, morpholine has been incorporated into para-tert-butyl phenolic resins to act as a property-correcting agent, significantly enhancing the tackifying properties required in the manufacturing of tires and other rubber products. google.com

Similarly, this compound can be grafted onto polymer backbones or used as an additive in resin formulations. The amine groups provide reactive sites for chemical bonding, while the morpholine ring can enhance adhesion, thermal stability, and compatibility with other components. The butyl group can act as an internal plasticizer, increasing the flexibility and impact resistance of the material.

Development of Specialty Chemicals and Intermediates for Materials

This compound serves as a versatile building block for the synthesis of more complex specialty chemicals. Its reactive secondary amine can be a starting point for a variety of chemical modifications, allowing for the introduction of other functional groups. This makes it a valuable intermediate for creating:

Surfactants and dispersants: By adding a long hydrophobic chain or a charged group, the molecule could be converted into an amphiphilic substance useful for stabilizing emulsions or dispersing particles in a liquid medium.

Corrosion inhibitors: Amine-containing compounds are known to be effective corrosion inhibitors, forming a protective film on metal surfaces.

Investigation as a Ligand in Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of complexes between metal ions and ligands. Aminophosphine and bis(phosphino)amine ligands are of significant interest due to their applications in catalysis. nih.gov this compound, containing two nitrogen donor atoms (the secondary amine and the morpholine nitrogen), has the potential to act as a bidentate ligand.

By coordinating to a metal center through both nitrogen atoms, it can form a stable six-membered chelate ring. Such N,N'-bidentate ligands are crucial in stabilizing metal catalysts used in a wide range of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, influenced by the butyl and morpholine groups, can be tuned to control the activity and selectivity of the metal catalyst. mdpi.com The flexibility of the propyl chain connecting the two nitrogen atoms allows the ligand to adopt a suitable conformation for effective coordination with various metal ions.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Epoxide |

| β-amino alcohol |

| Pyrrolidine |

| Para-tert-butyl phenolic resin |

Utilization in Sensing and Detection Platforms (General to Amine-Functionalized Surfaces)

The functionalization of material surfaces with amine groups is a widely employed strategy in the development of advanced sensing and detection platforms. While specific research detailing the use of this compound in these applications is not extensively documented in publicly available literature, the broader principles of amine functionalization provide a clear indication of its potential utility. Amines, as a chemical class, offer unique properties that make them highly effective for the immobilization of biorecognition elements and for direct interaction with analytes.

Amine-functionalized surfaces serve as versatile platforms for the covalent attachment of various molecules, including enzymes, antibodies, and nucleic acids. unibw.deresearchgate.net This is typically achieved through the reaction of the primary or secondary amine groups on the surface with complementary functional groups on the biomolecule, such as carboxylic acids, aldehydes, or epoxides. The resulting covalent bond is stable, ensuring that the biorecognition element is firmly anchored to the sensor surface, which is crucial for the reliability and reusability of the sensor.

One of the key advantages of using amine-functionalized surfaces is the ability to control the surface chemistry and, consequently, the orientation and density of the immobilized molecules. This control is paramount for optimizing the sensitivity and selectivity of the sensor. For instance, in the development of biosensors, the proper orientation of antibodies on a surface is critical for maximizing their antigen-binding capacity.

Moreover, the amine groups themselves can directly participate in the sensing mechanism. The lone pair of electrons on the nitrogen atom makes amines effective Lewis bases, allowing them to interact with a variety of analytes through hydrogen bonding, electrostatic interactions, or coordination with metal ions. This property is exploited in chemiresistive and optical sensors where the binding of an analyte to the amine-functionalized surface leads to a measurable change in the material's conductivity or optical properties. mdpi.com

For example, amine-functionalized metal-organic frameworks (MOFs) have been successfully employed as fluorescent sensing platforms for the detection of DNA. nih.gov In such systems, the amine groups within the MOF structure can interact with the phosphate (B84403) backbone of the DNA, leading to a change in the fluorescence of the material. This interaction can be highly specific, allowing for the differentiation between complementary and mismatched DNA sequences. nih.gov

Similarly, carbon-based nanomaterials, such as graphene and carbon quantum dots, are often functionalized with amines to enhance their sensing capabilities. unibw.demdpi.com In the case of graphene-based field-effect transistors (GFETs), the introduction of amine groups can modulate the electronic properties of the graphene, making it more sensitive to the binding of target molecules. unibw.de For instance, the specific detection of biomarkers can be achieved by coupling antibodies to an amine-functionalized graphene surface. unibw.de

The table below summarizes the general role of amine functionalization in various sensing platforms and the types of analytes that can be detected.

| Sensing Platform | Role of Amine Functionalization | Examples of Detected Analytes |

| Metal-Organic Frameworks (MOFs) | Provides sites for analyte interaction and fluorescence modulation. nih.gov | DNA nih.gov |

| Graphene-Based Sensors | Enables covalent immobilization of biorecognition molecules and modulates electronic properties. unibw.de | Biomarkers (e.g., methamphetamine) unibw.de |

| Carbon Quantum Dots | Enhances electrostatic interactions with target molecules. mdpi.com | Chlorophyll mdpi.com |

| Silicon-Based Sensors | Facilitates the self-assembly of monolayers for DNA aptamer immobilization. researchgate.net | Pathogens (e.g., E. coli) researchgate.net |

| Plasmonic Biosensors | Allows for the linking of antibodies and oligonucleotides to metal surfaces. acs.org | Various biological molecules acs.org |

Future Research Directions and Unanswered Questions

Exploration of Novel Reaction Pathways for Enhanced Synthetic Efficiency

The synthesis of Butyl-(3-morpholin-4-yl-propyl)-amine can be envisioned through several established routes for N-alkylation of amines. A common approach would involve the reaction of N-butyl-3-aminopropane with a suitable morpholine-containing electrophile, or conversely, the reaction of 4-(3-aminopropyl)morpholine with a butyl halide. However, future research could focus on developing more efficient and sustainable synthetic methodologies.

Key areas for investigation include:

Catalytic Reductive Amination: A one-pot synthesis involving the reductive amination of a morpholine-containing aldehyde with butylamine, or butyraldehyde (B50154) with 4-(3-aminopropyl)morpholine, could offer a more atom-economical route. Research into novel, highly selective and reusable catalysts for this transformation would be of significant interest.

Flow Chemistry Synthesis: The use of microreactor technology could enable a more controlled, scalable, and safer synthesis of this compound. Future studies could aim to develop and optimize a continuous flow process, minimizing reaction times and improving yield and purity.

Bio-catalytic Routes: The exploration of enzymatic pathways for the synthesis of this compound could offer a greener alternative to traditional chemical methods. Research into identifying or engineering enzymes capable of selectively catalyzing the formation of the C-N bonds in the target molecule would be a groundbreaking development.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Reductive Amination | High atom economy, potential for one-pot synthesis. | Development of novel, selective, and reusable catalysts. |

| Flow Chemistry Synthesis | Enhanced control, scalability, and safety. | Optimization of reaction conditions in a continuous flow system. |

| Bio-catalytic Routes | Environmentally friendly, high selectivity. | Identification and engineering of suitable enzymes. |

Advanced Computational Prediction of Chemical Reactivity and Stability

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound without the need for extensive laboratory experimentation. Future computational studies could provide valuable insights into its fundamental properties.

Unanswered questions that can be addressed through computational modeling include:

Reactivity Mapping: Can computational models accurately predict the most reactive sites on the molecule? This includes predicting the pKa of the tertiary amine, its nucleophilicity, and its susceptibility to oxidation or other degradation pathways.

Spectroscopic Prediction: Advanced computational methods can simulate spectroscopic data (e.g., NMR, IR, and Raman spectra), which can aid in the characterization of the compound and its reaction products.

Future research in this area will likely involve the application of machine learning and artificial intelligence to develop more accurate predictive models for the reactivity and stability of this and related amines.

Design of Next-Generation Catalytic Systems

Future research could explore its application in:

Organocatalysis: Could this amine or its derivatives catalyze reactions such as Michael additions, aldol (B89426) reactions, or Baylis-Hillman reactions? Investigating its efficacy and stereoselectivity in such transformations is a key area for future work.

Ligand for Metal-Catalyzed Reactions: The amine could serve as a bidentate or monodentate ligand for transition metals in catalysis. Research would be needed to synthesize and characterize metal complexes of this compound and evaluate their catalytic activity in cross-coupling reactions, hydrogenations, or polymerizations.

Phase-Transfer Catalysis: The amphiphilic nature of the molecule could be exploited in phase-transfer catalysis. Studies could investigate its efficiency in catalyzing reactions between reactants in immiscible phases.

Development of High-Performance Materials Utilizing this Amine Scaffold

The structural features of this compound make it an interesting building block for the development of new materials with tailored properties.

Potential avenues for future materials science research include:

Polymer Synthesis: This amine could be used as a monomer or a cross-linking agent in the synthesis of polymers such as polyurethanes, polyamides, or epoxy resins. The incorporation of the morpholine (B109124) group could impart desirable properties like improved thermal stability, solubility, or biocompatibility.

Corrosion Inhibitors: Morpholine and its derivatives are known to be effective corrosion inhibitors. Future studies could evaluate the efficacy of this compound in protecting various metals from corrosion in different environments.

Self-Assembling Systems: The potential for this molecule to engage in intermolecular interactions could be explored for the creation of supramolecular assemblies, such as micelles or vesicles, with applications in drug delivery or nanotechnology.

Table 2 outlines some potential material applications and the corresponding properties that could be investigated.

| Material Application | Potential Role of the Amine | Properties to Investigate |

| Polymers | Monomer, cross-linker, or additive. | Thermal stability, mechanical strength, solubility, biocompatibility. |

| Corrosion Inhibitors | Adsorption onto metal surfaces to form a protective layer. | Inhibition efficiency, mechanism of action on different metals. |

| Self-Assembling Systems | Building block for supramolecular structures. | Critical micelle concentration, size and stability of aggregates. |

Cross-Disciplinary Research Synergies

The versatile nature of the this compound scaffold opens up opportunities for collaborative research across different scientific disciplines.

Future synergistic research could involve:

Medicinal Chemistry: While falling outside the direct scope of this article, the morpholine moiety is a well-established pharmacophore. Collaborative efforts with medicinal chemists could explore the potential of this scaffold in the design of new therapeutic agents, leveraging the synthetic and computational insights gained from foundational chemical research.

Agrochemicals: Similar to its role in pharmaceuticals, the morpholine ring is present in some agrochemicals. Research in conjunction with agricultural scientists could investigate the potential of derivatives of this amine as fungicides, herbicides, or plant growth regulators.

Environmental Science: Studies in collaboration with environmental scientists could assess the biodegradability and environmental fate of this compound, which is crucial for any potential large-scale application.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Butyl-(3-morpholin-4-yl-propyl)-amine using statistical experimental design?

- Methodological Answer : Utilize factorial design or response surface methodology (RSM) to systematically vary reaction parameters (e.g., temperature, molar ratios, solvent systems). For example, a central composite design (CCD) can identify interactions between variables like reaction time and catalyst loading, minimizing trial-and-error approaches. Post-synthesis, validate purity via HPLC or GC-MS to confirm yield optimization .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm structural integrity, focusing on morpholine ring protons (δ 2.4–3.5 ppm) and butyl chain resonances.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]) matches the theoretical mass (±5 ppm).

- Chromatography : HPLC with UV detection (λ ~210 nm) quantifies impurities; retention time comparison against standards is essential .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal, adhering to institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Tools like Gaussian or ORCA can simulate nucleophilic substitution at the morpholine nitrogen or alkylation of the butyl chain. Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate mechanisms .

Q. What strategies resolve contradictions in experimental data for this compound’s biological or catalytic activity?

- Methodological Answer :

- Dose-Response Analysis : Use Hill equation modeling to distinguish true activity from assay artifacts (e.g., aggregation-induced fluorescence quenching).

- Control Experiments : Include negative controls (e.g., morpholine-free analogs) to isolate the butyl chain’s role in observed effects.

- Meta-Analysis : Cross-reference datasets from multiple techniques (e.g., SPR binding assays vs. enzymatic inhibition) to identify outliers .

Q. How can this compound be integrated into advanced material systems (e.g., MOFs or polymers)?

- Methodological Answer :

- Coordination Chemistry : Leverage the morpholine nitrogen as a ligand for metal ions (e.g., Cu, Zn) in MOF synthesis. Characterize via XRD and BET surface area analysis.

- Polymer Functionalization : Graft the amine group onto polymer backbones (e.g., PEG or PMMA) via carbodiimide coupling. Monitor degree of functionalization using FTIR (C=O stretch at ~1650 cm) .

Q. What role does this compound play in multi-step reaction cascades, and how can intermediates be tracked?

- Methodological Answer : Use in-situ monitoring tools like ReactIR or LC-MS/MS to detect transient intermediates. For example, in reductive amination steps, track imine formation (λ ~250 nm) and subsequent reduction to secondary amines. Quench aliquots at timed intervals for off-line NMR analysis .

Data Management and Reproducibility

Q. How can chemical software enhance reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Document reaction conditions (e.g., ChemAxon or LabArchives) with metadata tags for easy retrieval.

- Process Simulation : Tools like Aspen Plus model solvent recovery or distillation steps, reducing experimental variability.

- Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in repositories like Zenodo or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。